3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride
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Overview
Description
3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride: is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the Mannich reaction, where an aromatic ketone, paraformaldehyde, and dimethylamine are reacted in a one-pot tandem Mannich annulation . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity. The final product is often purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: This compound has shown potential in biological studies, particularly in the development of antiprotozoal agents. It has been tested for its activity against Plasmodium falciparum and Trypanosoma brucei, showing promising results .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have been investigated for their antimalarial and antitrypanosomal activities .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its stability and solubility make it suitable for various formulations.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, its antiprotozoal activity is attributed to its ability to interfere with the metabolic pathways of protozoan parasites. The compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasites .
Comparison with Similar Compounds
2-Azabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom and ring size.
1-Azabicyclo[2.2.2]octane: Another bicyclic compound with a different ring system and nitrogen placement.
Uniqueness: 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride is unique due to its specific ring structure and the position of the carboxylic acid group. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-3-6-1-2-7(8)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBXNFZVXWSHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1CC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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